N-Hydroxy-N-isopropyloxamic acid
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Overview
Description
N-Hydroxy-N-Isopropyloxamic Acid is an organic compound belonging to the class of hydroxamic acids. It is characterized by the presence of a hydroxyl group attached to the nitrogen atom of an oxamic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-Isopropyloxamic Acid can be synthesized through the reaction of isopropylamine with ethyl oxalyl chloride, followed by the addition of hydroxylamine. The reaction typically proceeds under mild conditions, with the use of an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N-Isopropyloxamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted hydroxamic acids.
Scientific Research Applications
N-Hydroxy-N-Isopropyloxamic Acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its anticancer properties, as it can inhibit the activity of certain enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-Isopropyloxamic Acid involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. The hydroxamic acid group binds to the metal ion in the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
- N-Hydroxy-N-Phenylacetohydroxamic Acid
- N-Hydroxy-N-Methylacetamide
- N-Hydroxy-N-Benzylacetamide
Comparison: N-Hydroxy-N-Isopropyloxamic Acid is unique due to its specific structural features, such as the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and binding affinity to metal ions, making it a valuable compound for specific applications compared to its analogs .
Properties
IUPAC Name |
2-[hydroxy(propan-2-yl)amino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(2)6(10)4(7)5(8)9/h3,10H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIOSGUKMDGWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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